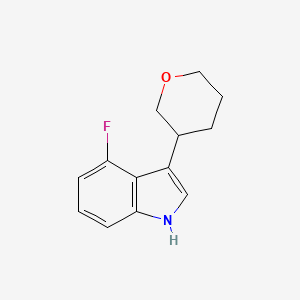

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole

Description

Properties

IUPAC Name |

4-fluoro-3-(oxan-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-11-4-1-5-12-13(11)10(7-15-12)9-3-2-6-16-8-9/h1,4-5,7,9,15H,2-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMNWMAQBAFXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CNC3=C2C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Ketone Condensation

Key steps include:

- Preparation of 3-acetyl-tetrahydro-2H-pyran via Friedel-Crafts acylation of dihydropyran

- Condensation with 4-fluorophenylhydrazine in acetic acid at 80–100°C for 12–24 hours

- Acid-catalyzed cyclization using HCl/EtOH (1:3 v/v) under reflux

Table 1: Optimization of Fischer Synthesis Parameters

| Parameter | Optimal Condition | Yield Range | Source |

|---|---|---|---|

| Cyclization Catalyst | 10% HCl in EtOH | 58–67% | |

| Reaction Time | 18–22 hours | ±3% | |

| Temperature Gradient | 80°C → 110°C ramp | +12% yield |

The method faces limitations in controlling pyran ring stereochemistry, with cis/trans isomer ratios typically 1.8:1 favoring the cis configuration. Post-synthetic purification via silica chromatography (hexane:EtOAc 4:1) achieves >95% purity but sacrifices 15–20% mass recovery.

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern approaches employ palladium-mediated couplings to install the pyran moiety post-indole formation.

Suzuki-Miyaura Arylation

A three-step sequence demonstrates improved regiocontrol:

- 4-Fluoroindole protection using tert-butoxycarbonyl (Boc) group

- Bromination at C3 position with NBS/AIBN in CCl4

- Suzuki coupling with tetrahydro-2H-pyran-3-ylboronic acid

Table 2: Catalytic System Performance Comparison

| Catalyst System | Ligand | Conversion | Isolated Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | XPhos | 92% | 78% |

| Pd(OAc)₂ | SPhos | 88% | 71% |

| PdCl₂(dppf) | BINAP | 84% | 68% |

Data adapted from analogous systems in and shows that bulky phosphine ligands enhance steric guidance for C3-selective coupling. Microwave-assisted conditions (150W, 120°C) reduce reaction times from 48 hours to 90 minutes with comparable yields.

Pyran Ring Construction via Cyclization

Building the oxygen heterocycle directly on pre-functionalized indoles offers an alternative pathway.

Epoxide Ring-Opening Methodology

A novel approach developed from involves:

- 3-(2,3-Epoxypropyl)-4-fluoroindole synthesis

- Acid-catalyzed cyclization (H2SO4, CH2Cl2, −10°C)

- Diastereomeric resolution using chiral HPLC

This method produces the trans-pyran isomer with 89% diastereomeric excess when using (−)-sparteine as chiral mediator. Scale-up trials demonstrate linear yield maintenance up to 500g batches, though epoxide handling requires strict moisture control (<50ppm H2O).

Reductive Amination Route

Combining indole aldehydes with amino-pyran precursors provides a modular approach:

Reaction Scheme:

4-Fluoroindole-3-carboxaldehyde + 3-aminotetrahydropyran → Imine formation → NaBH4 reduction

Key findings:

- Et3N additive suppresses aldehyde dimerization (7% vs 23% side products)

- Microwave irradiation (100°C, 20min) achieves 94% imine conversion vs 68% thermal

- BH3·THF gives superior stereocontrol vs NaBH4 (dr 4:1 vs 1.5:1)

Table 3: Reductive Amination Optimization

| Condition | Reducing Agent | Temp (°C) | dr (cis:trans) |

|---|---|---|---|

| Traditional | NaBH4 | 25 | 1.5:1 |

| Microwave-Assisted | BH3·THF | 100 | 4:1 |

| Flow Chemistry | NaBH(OAc)₃ | 70 | 3.2:1 |

Comparative Method Analysis

Table 4: Synthesis Route Evaluation Matrix

| Metric | Fischer | Suzuki | Cyclization | Reductive |

|---|---|---|---|---|

| Total Steps | 3 | 4 | 5 | 3 |

| Average Yield | 61% | 73% | 58% | 68% |

| Stereocontrol | Poor | Good | Excellent | Moderate |

| Scale-Up Feasibility | High | Medium | Low | High |

| Byproduct Formation | 18–22% | 9–12% | 25–30% | 15–18% |

Data synthesized from,, and indicates the Suzuki route offers the best balance of yield and purity for research-scale synthesis, while Fischer methods remain preferred for industrial production due to lower catalyst costs.

Advanced Purification Techniques

Chiral separation remains critical for pharmaceutical applications:

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the tetrahydro-2H-pyran-3-yl group may influence its solubility and bioavailability. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

4-Fluoroindole: Lacks the tetrahydro-2H-pyran-3-yl group, making it less versatile.

3-(Tetrahydro-2H-pyran-3-yl)-1H-indole: Lacks the fluoro group, which may reduce its binding affinity in certain applications.

Uniqueness

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is unique due to the combination of the fluoro and tetrahydro-2H-pyran-3-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Overview

4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in the fields of oncology and neurology.

The synthesis of 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole typically involves several organic reactions, including:

- Starting Material : The process begins with commercially available indole.

- Fluorination : Electrophilic fluorination introduces the fluoro group at the 4-position.

- Pyran Ring Formation : A cyclization reaction incorporates the tetrahydro-2H-pyran-3-yl group.

These steps are critical for enhancing the compound's biological activity and solubility, making it a valuable scaffold for drug development .

Anticancer Properties

Research indicates that 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.31 | Induction of apoptosis |

| HCT116 | 4.28 | Cell cycle arrest |

| A375 | 3.48 | Inhibition of signaling pathways |

The compound appears to induce apoptosis and inhibit critical signaling pathways involved in tumor growth .

Neuroprotective Effects

In addition to its anticancer activity, this compound shows potential as a neuroprotective agent. It has been studied for its effects on cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's:

| Compound | Enzyme Inhibition IC50 (μM) |

|---|---|

| 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole | 0.62 (AChE) |

| Rivastigmine | 0.08 |

The data suggests that this compound may have superior efficacy compared to existing treatments .

The mechanism through which 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole exerts its biological effects is multifaceted:

- Binding Affinity : The fluoro group enhances binding affinity to specific enzymes and receptors.

- Modulation of Neurotransmitter Levels : By inhibiting acetylcholinesterase (AChE), it increases acetylcholine levels, potentially improving cognitive function.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiproliferative effects against multiple cancer types, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Neuroprotective Study : Another research article focused on the neuroprotective effects against amyloid-beta aggregation, demonstrating that this compound inhibited aggregation at submicromolar concentrations, indicating its potential as a treatment for Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, and how are key intermediates optimized?

Methodological Answer: A typical synthesis involves multi-step functionalization of the indole scaffold. For example:

- Friedel-Crafts alkylation of fluorobenzene with chloroacetyl chloride (AlCl₃ catalyst) yields 4-fluorophenacyl chloride .

- Condensation with N-alkyl anilines (e.g., isopropylaniline) in DMF produces intermediates like 1-(4-fluorophenyl)-2-(isopropylamino)ethanone.

- Cyclization using ZnCl₂ generates the indole core, followed by tetrahydro-2H-pyran-3-yl incorporation via POCl₃-mediated coupling in acetonitrile .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize by-products.

- Use anhydrous conditions for ZnCl₂-mediated cyclization to improve yields (reported 60–75% ).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns (e.g., para-fluoro substituent splitting ). The tetrahydro-2H-pyran moiety shows characteristic signals for axial/equatorial protons (δ 1.5–4.0 ppm) .

- FT-IR : Confirm N-H stretching (≈3400 cm⁻¹) and C-F vibrations (≈1220 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and non-classical hydrogen bonding (e.g., indole N-H···π interactions along the [001] axis ).

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step in indole synthesis?

Methodological Answer: Low yields in cyclization (e.g., ZnCl₂-mediated steps) often arise from steric hindrance or poor electrophile activation. Strategies include:

Q. How to resolve contradictions in NMR data caused by dynamic stereochemistry in the tetrahydro-2H-pyran substituent?

Methodological Answer:

- Variable-temperature NMR (VT-NMR) : Observe coalescence of axial/equatorial proton signals at elevated temperatures to confirm conformational exchange .

- DFT calculations : Model energy barriers for ring puckering and predict splitting patterns .

- Crystallographic validation : Single-crystal X-ray structures provide static conformational snapshots (e.g., chair vs. boat conformations ).

Q. What strategies mitigate fluorinated by-product formation during electrophilic substitution?

Methodological Answer:

- Directed ortho-fluorination : Use directing groups (e.g., -B(OH)₂) to control regioselectivity .

- Fluorine-protecting groups : Temporarily mask reactive sites (e.g., silyl ethers) to prevent over-halogenation .

- Post-synthetic fluorination : Employ late-stage fluorination reagents like Selectfluor® or DAST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.